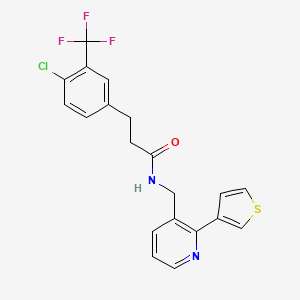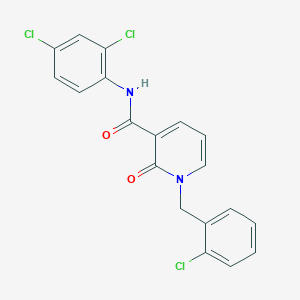![molecular formula C17H19ClO4S B2613369 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol CAS No. 339276-84-5](/img/structure/B2613369.png)
2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol” is a complex organic compound. It contains a 2-chlorophenyl group, a 4-methoxybenzyl group, and a sulfonyl group attached to a propanol backbone .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include a chlorophenyl group, a methoxybenzyl group, a sulfonyl group, and a propanol group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, sulfonyl chlorides can be synthesized from thiols through oxidative chlorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-methoxybenzylamine, which contains a 4-methoxybenzyl group, is a liquid with a refractive index of 1.546 and a density of 1.05 g/mL at 25 °C .
Applications De Recherche Scientifique
Synthesis and Chemiluminescence Applications
- The study by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating their thermal stability and potential in base-induced chemiluminescence, providing insights into novel chemiluminescent probes and materials (Watanabe et al., 2010).
Oxidation Reactions and Mechanistic Insights
- Research by Lai et al. (2002) investigates the oxidation of methoxy substituted benzyl phenyl sulfides, offering a method to differentiate between oxidants based on their reaction mechanisms, which is crucial for understanding organic synthesis and designing oxidation reactions with specific outcomes (Lai et al., 2002).
Enzyme Inhibition for Therapeutic Applications
- Tanaka et al. (2007) designed and synthesized a series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as potent human chymase inhibitors, highlighting the therapeutic potential of sulfonyl compounds in treating diseases modulated by chymase (Tanaka et al., 2007).
Novel Heterocyclic Compound Synthesis
- Bekircan et al. (2015) report on the synthesis of novel heterocyclic compounds derived from a specific acetohydrazide compound, demonstrating significant enzyme inhibition, which could be explored for developing new therapeutic agents (Bekircan et al., 2015).
Advanced Organic Synthesis Techniques
- Kurosawa et al. (2003) describe a method for preparing secondary amines from primary amines via 2-nitrobenzenesulfonamides, showcasing an advanced synthesis technique that could be applicable to the development of complex organic molecules (Kurosawa et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-17(19,15-5-3-4-6-16(15)18)12-23(20,21)11-13-7-9-14(22-2)10-8-13/h3-10,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXPFAWZNOEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)
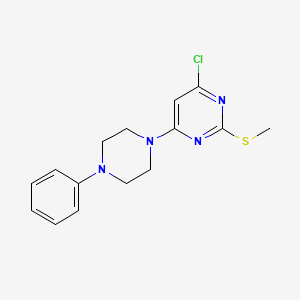
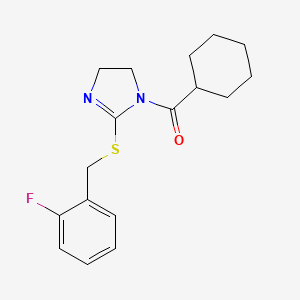
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)
![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)
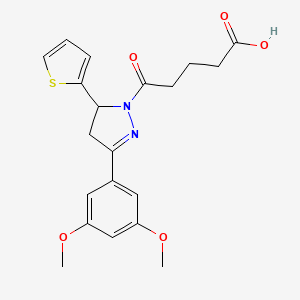

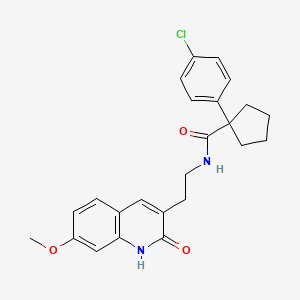
![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)
